Dimethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1',2'-dicarboxylate
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Overview
Description
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by a cyclohexane ring fused to a pyrrolizine ring, with two ester groups attached to the pyrrolizine ring. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides can be generated in situ from the reaction of amino acids (such as proline) with carbonyl compounds (such as ninhydrin) in the presence of alcohols . The reaction proceeds under mild conditions and yields the desired spiro compound with high selectivity.
Industrial Production Methods
Industrial production of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or the pyrrolizine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolizine derivatives.
Substitution: Formation of new functionalized spiro compounds.
Scientific Research Applications
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spiro structure can influence the binding affinity and selectivity of the compound, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate can be compared with other spiro compounds, such as:
Spiroindolinopyrrolidines: These compounds also feature a spiro structure but with different ring systems and functional groups.
Spirooxindoles: Known for their biological activities, spirooxindoles have a spiro connection between an oxindole and another ring system.
Spirocyclic lactams: These compounds have a spiro connection involving a lactam ring and are studied for their medicinal properties.
The uniqueness of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate lies in its specific ring system and functional groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
dimethyl spiro[1,2,5,6,7,8-hexahydropyrrolizine-3,1'-cyclohexane]-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-20-14(18)12-11-7-6-10-17(11)16(8-4-3-5-9-16)13(12)15(19)21-2/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAUEXHRCZFZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCN2C3(C1C(=O)OC)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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